butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate
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Overview
Description
Butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
The primary target of butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapies .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .
Biochemical Pathways
The inhibition of the HIV-1 integrase disrupts the viral replication cycle. Without the ability to integrate its genome into the host cell’s DNA, the virus cannot replicate and produce new virions . This disruption of the viral life cycle can help to control the spread of the virus within the body.
Pharmacokinetics
The compound has shown no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have a favorable safety profile.
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus. In vitro studies have shown that the compound can inhibit the HIV-1 virus (NL4-3) in Hela cell cultures . This inhibition can help to control the progression of HIV infection.
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been thoroughly studied .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .
Subcellular Localization
It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and subsequent functionalization. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its broad substrate scope and metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more complex moieties.
Scientific Research Applications
Butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic core and are known for their biological activity.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring structure and are studied for their medicinal chemistry applications.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity and are used in drug development.
Properties
IUPAC Name |
butyl 4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-4-11-28-21(27)15-6-8-16(9-7-15)23-19(25)17-12-22-18-10-5-14(2)13-24(18)20(17)26/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQWIAHJIUFIIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.